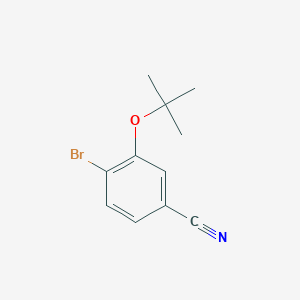

3-tert-Butoxy-4-bromobenzonitrile

Vue d'ensemble

Description

Molecular Structure Analysis

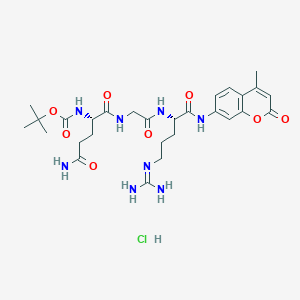

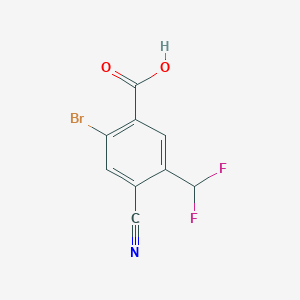

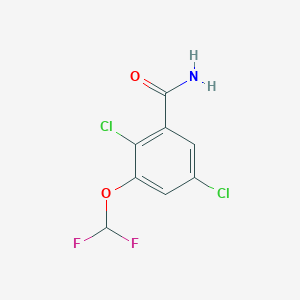

The molecular structure of 3-tert-Butoxy-4-bromobenzonitrile consists of a benzene ring substituted with a bromine atom, a nitrile group, and a tert-butoxy group. The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

3-tert-Butoxy-4-bromobenzonitrile is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Polymer Synthesis and Properties

3-tert-Butoxy-4-bromobenzonitrile has been explored in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, contributing to noncrystalline, readily soluble polymers with high thermal stability and the ability to form transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

Organic Synthesis and Catalysis

In organic synthesis, compounds related to 3-tert-Butoxy-4-bromobenzonitrile have been utilized in the preparation of oxazolidinones, which are valuable chiral auxiliaries. This showcases the compound's role in facilitating complex synthetic pathways and waste disposal (Brenner, Vecchia, Leutert, & Seebach, 2003).

Radical Chemistry

N-tert-Butoxy-1-aminopyrenyl radicals, related to 3-tert-Butoxy-4-bromobenzonitrile, have been studied for their isolation, electronic structure, and magnetic characterization, indicating the compound's potential in radical chemistry and magnetic material research (Miura, Matsuba, Tanaka, Teki, & Takui, 2002).

Fluorinated Nitroxides

The interaction of related compounds with tert-butylamine and subsequent oxidation has led to the synthesis of functionalized perfluorinated phenyl tert-butyl nitroxides. These findings highlight the compound's relevance in developing novel materials with specific magnetic and electronic properties (Tretyakov, Fedyushin, Panteleeva, Gurskaya, Rybalova, Bogomyakov, Zaytseva, Kazantsev, Shundrina, & Ovcharenko, 2019).

Electrochemical Studies

Electrochemical studies of N-alkoxyarylaminyl radicals related to 3-tert-Butoxy-4-bromobenzonitrile have been conducted, providing insights into their reversible cyclic voltammograms and electrochemical data. This research contributes to a deeper understanding of the electrochemical behavior of such compounds (Miura & Muranaka, 2006).

Safety And Hazards

3-tert-Butoxy-4-bromobenzonitrile is harmful if swallowed or in contact with skin. It causes serious eye irritation. It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended when handling this compound .

Propriétés

IUPAC Name |

4-bromo-3-[(2-methylpropan-2-yl)oxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2,3)14-10-6-8(7-13)4-5-9(10)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXUFMMOFMVQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-Butoxy-4-bromobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)